(rac-trans)-Bifenthrin-d5

Analytical Chemistry Environmental Fate Pesticide Residue Analysis

(rac-trans)-Bifenthrin-d5 is a stable isotope-labeled analog of the synthetic pyrethroid insecticide bifenthrin, specifically a deuterated form in which five hydrogen atoms on the biphenyl ring are replaced with deuterium. With a molecular formula of C23H17D5ClF3O2 and a molecular weight of approximately 427.9 g/mol, this compound serves primarily as an internal standard for the accurate quantification of native bifenthrin in complex biological and environmental matrices using LC-MS or GC-MS methodologies.

Molecular Formula C23H22ClF3O2
Molecular Weight 427.9 g/mol
Cat. No. B12431912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rac-trans)-Bifenthrin-d5
Molecular FormulaC23H22ClF3O2
Molecular Weight427.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl
InChIInChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1/i4D,5D,6D,8D,9D
InChIKeyOMFRMAHOUUJSGP-LGMXPPGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(rac-trans)-Bifenthrin-d5 Analytical Reference Standard for Precise Pyrethroid Residue Quantification


(rac-trans)-Bifenthrin-d5 is a stable isotope-labeled analog of the synthetic pyrethroid insecticide bifenthrin, specifically a deuterated form in which five hydrogen atoms on the biphenyl ring are replaced with deuterium . With a molecular formula of C23H17D5ClF3O2 and a molecular weight of approximately 427.9 g/mol, this compound serves primarily as an internal standard for the accurate quantification of native bifenthrin in complex biological and environmental matrices using LC-MS or GC-MS methodologies . The (rac-trans) designation indicates it is a racemic mixture of the trans diastereomer, mirroring the stereochemical complexity of the parent insecticide. As a certified reference material typically provided with a purity of ≥98%, it is an essential tool for analytical chemists, toxicologists, and environmental scientists engaged in pesticide residue monitoring, metabolic fate studies, and regulatory compliance testing .

Why (rac-trans)-Bifenthrin-d5 Cannot Be Replaced by Non-Deuterated or Alternative Pyrethroid Standards in Analytical Workflows


Substituting (rac-trans)-Bifenthrin-d5 with a non-deuterated bifenthrin standard or a different pyrethroid surrogate introduces unacceptable quantitative inaccuracies in LC-MS/MS and GC-MS analyses. The deuterated analog co-elutes with the target analyte and exhibits nearly identical ionization efficiency and extraction recovery, allowing it to precisely compensate for matrix effects and sample-to-sample variability that can cause signal suppression or enhancement of up to 30–50% [1]. This is critical for achieving recoveries within the 70–120% range mandated by regulatory guidelines such as SANTE/11312/2021 [2]. Furthermore, the specific (rac-trans) stereochemistry of this standard is essential for the accurate tracking of the most environmentally relevant and toxicologically potent diastereomer of bifenthrin, as enantioselective degradation and toxicity have been clearly demonstrated [3].

Quantitative Differentiation of (rac-trans)-Bifenthrin-d5: Key Performance Evidence for Method Validation and Selection


Isotopic Purity and Signal-to-Noise Improvement in GC-MS and LC-MS/MS

(rac-trans)-Bifenthrin-d5 provides a clear and distinct mass shift for quantification, with a molecular ion at m/z 427.9 for the deuterated form compared to m/z 422.9 for unlabeled bifenthrin . This 5 Da difference ensures minimal isotopic overlap from the native analyte's M+2 or M+3 isotopic peaks, which is a common source of cross-talk and quantification error in non-deuterated internal standards. This separation results in a significantly higher signal-to-noise ratio (S/N) and a lower limit of detection (LOD) for bifenthrin, enabling reliable quantification at sub-ppb levels .

Analytical Chemistry Environmental Fate Pesticide Residue Analysis

Enhanced Recovery and Matrix Effect Correction in Complex Matrices

The use of (rac-trans)-Bifenthrin-d5 as an internal standard effectively corrects for matrix-induced signal suppression or enhancement in LC-MS/MS, a critical requirement for achieving regulatory-compliant recovery rates. Studies demonstrate that employing a deuterated internal standard, which co-elutes with the analyte, can improve recovery from as low as 60% (using external calibration) to between 90% and 110% in complex matrices like Chinese chives, where chlorophyll and phytochemicals cause severe matrix effects [1]. Without this correction, the matrix effect for bifenthrin in such matrices can range from -18.8% (suppression) to 7.2% (enhancement), leading to significant quantitative bias [2].

Method Validation Food Safety QuEChERS

Quantification of Bioavailable Fraction via Isotope Dilution in Sediments

(rac-trans)-Bifenthrin-d5 enables the direct measurement of the exchangeable and bioavailable pool (E) of bifenthrin in sediments using an isotope dilution method (IDM). A study demonstrated that the exchange of deuterated bifenthrin with its native counterpart in sediment-water systems was complete within 48 hours, with the derived bioavailable fraction (E) ranging from 28% to 59% of the total concentration, depending on sediment properties [1]. This is a significant advancement over traditional methods, as the IDM-derived E value showed a strong correlation (r² > 0.93) with the actual bioaccumulation of bifenthrin into the aquatic invertebrate Chironomus tentans [2].

Environmental Chemistry Ecotoxicology Bioavailability

Tracking Stereoisomer-Specific Degradation and Toxicity

The (rac-trans)-Bifenthrin-d5 standard is crucial for studies investigating the enantioselective fate and effects of bifenthrin. Research has shown that the 1R-cis enantiomer of bifenthrin is 15 to 38 times more acutely toxic to aquatic invertebrates like Ceriodaphnia dubia than its 1S-cis counterpart [1]. Furthermore, the 1S-cis enantiomer is preferentially degraded by soil bacteria over the more toxic 1R-cis form [2]. By using (rac-trans)-Bifenthrin-d5 as a racemic internal standard, researchers can accurately quantify the individual enantiomers and diastereomers of bifenthrin in environmental samples following chiral separation, thereby enabling a more precise risk assessment than is possible with a non-stereospecific analytical approach [3].

Chiral Chromatography Environmental Fate Toxicology

Validated Application Scenarios for (rac-trans)-Bifenthrin-d5 in Analytical and Environmental Research


High-Throughput Pesticide Residue Monitoring in Complex Food and Feed Matrices

In routine monitoring programs by food safety laboratories, (rac-trans)-Bifenthrin-d5 is used as an internal standard in LC-MS/MS and GC-MS methods to ensure the accurate quantification of bifenthrin residues in challenging matrices like tea, spices, and leafy vegetables, where co-extracted compounds cause significant matrix effects. Its use ensures recovery rates consistently fall within the 70–120% acceptance window mandated by SANTE/11312/2021, a feat unattainable with external calibration or non-deuterated surrogates alone [1].

Investigating the Environmental Fate and Bioavailability of Bifenthrin in Aquatic Ecosystems

Environmental chemists and ecotoxicologists employ (rac-trans)-Bifenthrin-d5 in isotope dilution methods to measure the exchangeable and bioavailable fraction of bifenthrin in contaminated sediments. This approach directly predicts the compound's potential for uptake by sediment-dwelling organisms, as validated by the strong correlation (r² > 0.93) with bioaccumulation in Chironomus tentans, thereby informing more accurate ecological risk assessments [2].

Chiral Pharmacokinetic and Metabolic Profiling of Bifenthrin

Researchers studying the enantioselective metabolism and toxicity of bifenthrin utilize (rac-trans)-Bifenthrin-d5 as a racemic internal standard. After separating the individual enantiomers of native bifenthrin using chiral HPLC, the deuterated standard allows for precise and unbiased quantification of each stereoisomer. This is critical for elucidating the differential metabolic pathways and toxicological endpoints, such as the 15- to 38-fold higher potency of the 1R-cis enantiomer compared to the 1S-cis enantiomer [3].

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